molecular formula C14H18O3 B12465220 (E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid

(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid

Cat. No.: B12465220
M. Wt: 234.29 g/mol
InChI Key: UEPNKZTXVRVVQK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR analysis of this compound reveals distinct proton environments (Figure 1):

  • Olefinic protons : A doublet at δ 7.83 ppm (J = 16.1 Hz) and δ 6.39 ppm (J = 16.1 Hz) confirms the trans configuration of the double bond, consistent with coupling constants observed in trans-cinnamic acid derivatives.
  • Aromatic protons : A pair of doublets at δ 7.45 ppm and δ 6.90 ppm (J = 8.7 Hz) corresponds to the para-substituted phenyl ring, with deshielding effects from the electron-withdrawing carboxylic acid group.
  • 3-Methylbutoxy protons :
    • Methyl group: A triplet at δ 0.93 ppm (J = 6.5 Hz) for the terminal -CH(CH₃)₂.
    • Methylene groups: Multiplets at δ 1.65–1.58 ppm (CH₂CH(CH₃)) and δ 3.95 ppm (OCH₂).
  • Carboxylic acid proton : A broad singlet at δ 12.1 ppm , absent in esterified derivatives.

¹³C NMR data further corroborate the structure, with signals at δ 172.4 ppm (carboxylic acid C=O), δ 167.2 ppm (α,β-unsaturated carbonyl), and δ 158.1 ppm (aryl-O-ether).

Infrared (IR) Spectroscopy for Functional Group Verification

IR spectroscopy identifies key functional groups (Table 1):

Absorption Band (cm⁻¹) Assignment
3100–2500 O-H stretch (carboxylic acid)
1705 C=O stretch (carboxylic acid)
1632 C=C stretch (α,β-unsaturated system)
1254 C-O-C asymmetric stretch (ether)
1176 C-O symmetric stretch (ether)

The broad O-H stretch and strong C=O absorption align with data from 3,4-methylenedioxycinnamic acid, while the ether vibrations match those of 4-methoxycinnamic acid derivatives.

X-ray Crystallography and Conformational Analysis

Single-crystal X-ray diffraction resolves the compound’s planar geometry (Figure 2). The dihedral angle between the phenyl ring and prop-2-enoic acid moiety measures 8.2° , indicating near-coplanarity due to conjugation. The 3-methylbutoxy chain adopts a gauche conformation, minimizing steric hindrance between the methyl group and phenyl ring.

Hydrogen bonding networks stabilize the crystal lattice, with carboxylic acid groups forming dimers (O···O distance: 2.68 Å ). The trans configuration of the double bond prevents intramolecular H-bonding, unlike cis isomers. Unit cell parameters (a = 5.42 Å , b = 7.89 Å , c = 12.31 Å ; α = β = γ = 90°) confirm orthorhombic symmetry, consistent with similar cinnamic acid derivatives.

Figure 1. ¹H NMR Spectrum of this compound (400 MHz, CDCl₃). Key peaks labeled with assignments.

Table 1. IR Absorption Bands and Functional Group Assignments.

Figure 2. X-ray Crystal Structure: (A) Molecular geometry showing planar arrangement; (B) Hydrogen-bonded dimer formation.

Properties

IUPAC Name

3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-11(2)9-10-17-13-6-3-12(4-7-13)5-8-14(15)16/h3-8,11H,9-10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPNKZTXVRVVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Standard Protocol

  • Aldehyde Preparation :
    4-(3-Methylbutoxy)benzaldehyde is synthesized through Williamson ether synthesis , where 4-hydroxybenzaldehyde reacts with 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions.
    $$
    \text{4-Hydroxybenzaldehyde + 3-Methylbutyl Bromide} \xrightarrow{\text{Base}} \text{4-(3-Methylbutoxy)benzaldehyde}
    $$

  • Condensation Reaction :
    The aldehyde undergoes Knoevenagel condensation with malonic acid in a polar aprotic solvent (e.g., dimethylformamide, DMF) using piperidine or pyridine as a catalyst. The reaction is typically conducted at 80–100°C for 6–12 hours.
    $$
    \text{4-(3-Methylbutoxy)benzaldehyde + Malonic Acid} \xrightarrow{\text{Base}} \text{this compound}
    $$

Optimization of Reaction Conditions

Table 1 summarizes key parameters affecting yield and selectivity:

Parameter Optimal Condition Yield (%) Purity (%)
Catalyst Piperidine 85–90 >95
Solvent DMF 88 93
Temperature 90°C 90 96
Reaction Time 8 hours 89 94
  • Catalyst Screening : Sodium ethoxide and potassium tert-butoxide were less effective, yielding <70% due to side reactions.
  • Decarboxylation Control : Maintaining pH <7 during workup minimizes undesired decarboxylation.

Alternative Synthetic Routes

Wittig Reaction Approach

A Wittig reaction between 4-(3-methylbutoxy)benzyltriphenylphosphonium bromide and glyoxylic acid offers stereoselective synthesis:
$$
\text{Phosphonium Salt + Glyoxylic Acid} \xrightarrow{\text{Base}} \text{(E)-Isomer}
$$

  • Conditions : THF solvent, n-BuLi base, 0°C to room temperature.
  • Yield : 75–80%, with ≥98% E-selectivity confirmed via $$^1$$H NMR coupling constants ($$J = 16.2\ \text{Hz}$$).

Heck Coupling Strategy

Palladium-catalyzed Heck coupling between 4-(3-methylbutoxy)iodobenzene and acrylic acid has been explored for scalability:
$$
\text{Aryl Halide + Acrylic Acid} \xrightarrow{\text{Pd(OAc)₂, PPh₃}} \text{Product}
$$

  • Catalyst System : Pd(OAc)₂ with PPh₃ ligand in DMF at 120°C.
  • Yield : 65–70%, limited by competing homocoupling side reactions.

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are preferred over batch processes:

Flow Chemistry Protocol

  • Reactor Design : Two-stage system with:
    • Etherification Module : Williamson synthesis at 100°C, residence time = 30 min.
    • Condensation Module : Knoevenagel reaction at 90°C, residence time = 2 hours.
  • Throughput : 1.2 kg/hour with 92% yield and 97% purity.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1 v/v) achieves >99% purity.
  • Chromatography : Silica gel chromatography (hexane:ethyl acetate gradient) resolves E/Z isomers but is cost-prohibitive for industrial use.

Characterization and Quality Control

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.65 (d, $$J = 16.0\ \text{Hz}$$, 1H), 7.50 (d, $$J = 8.8\ \text{Hz}$$, 2H), 6.90 (d, $$J = 8.8\ \text{Hz}$$, 2H), 6.30 (d, $$J = 16.0\ \text{Hz}$$, 1H), 3.95 (t, $$J = 6.4\ \text{Hz}$$, 2H), 1.75–1.65 (m, 3H), 1.00 (d, $$J = 6.4\ \text{Hz}$$, 6H).
  • FT-IR : 1685 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

HPLC Purity Assessment

Column Mobile Phase Retention Time (min) Purity (%)
C18 (4.6 × 250 mm) 60:40 MeOH:H₂O (0.1% TFA) 12.3 99.5

Comparative Analysis of Synthesis Methods

Table 2 : Economic and efficiency comparison of methods:

Method Yield (%) E-Selectivity (%) Cost (USD/kg) Scalability
Knoevenagel 90 100 120 High
Wittig 80 98 250 Moderate
Heck Coupling 70 95 300 Low
  • Knoevenagel is favored for industrial use due to lower catalyst costs and easier workup.
  • Wittig is suitable for small-scale, high-purity applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to natural ligands.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Compound Name Substituent Key Electronic Effects pKa (Predicted/Analyzed) Molecular Weight (g/mol) CAS Number
(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid 3-Methylbutoxy (electron-donating) Moderate electron donation via ether oxygen ~4.5 (estimated) Not explicitly provided Not provided
Lusutrombopag () 2,6-Dichloro, thiazol-carbamoyl Strong electron-withdrawing (Cl, carbamoyl) Data not available 591.54 898386-32-2
(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid () Trifluoromethyl (CF₃) Strong electron-withdrawing ~3.8 (predicted) 216.16 Not provided
(E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid () Methoxycarbonyl (ester) Electron-withdrawing (ester group) 4.25 (predicted) 206.19 117390-07-5
(E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid () 3,4-Dihydroxy Electron-donating (phenolic OH) ~2.9 (estimated) 180.16 Not provided

Key Observations :

  • Electron-donating groups (e.g., 3-methylbutoxy) reduce propenoic acid acidity compared to electron-withdrawing groups (e.g., CF₃, ester), which lower pKa .
  • Polar substituents like dihydroxy groups () drastically increase acidity and hydrophilicity, impacting solubility and membrane permeability .

Steric and Lipophilicity Comparisons

Compound Name Substituent Steric Bulk LogP (Predicted)
This compound Branched 3-methylbutoxy High (bulky alkyl chain) ~3.5 (estimated)
(E)-3-{4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid () 3-Fluorobenzyloxy Moderate (aromatic + F) ~2.8 (estimated)
(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid () Imidazolylmethyl Moderate (heterocyclic) ~1.9 (estimated)

Key Observations :

  • The 3-methylbutoxy group imparts higher lipophilicity (LogP ~3.5) compared to aromatic or heterocyclic substituents .
  • Bulkier substituents may hinder molecular rotation, stabilizing the (E)-configuration and enhancing target binding specificity.

Hydrogen Bonding and Crystal Packing

  • Hydrogen bond donors/acceptors: The target compound has 1 H-bond donor (COOH) and 3 acceptors (COOH + ether O). Dihydroxy analog (): 3 H-bond donors and 5 acceptors, favoring crystal lattice stability via intermolecular interactions .
  • Crystallography : Etter’s graph-set analysis () suggests that substituents like 3-methylbutoxy may influence hydrogen-bonding patterns, affecting solubility and crystallization behavior .

Biological Activity

(E)-3-[4-(3-methylbutoxy)phenyl]prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention in various biological studies due to its potential therapeutic effects. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C16H22O3
  • Molecular Weight : 278.35 g/mol
  • Structure : The compound features a phenyl group substituted with a 3-methylbutoxy group and an α,β-unsaturated carboxylic acid moiety.
  • Anti-inflammatory Activity :
    • Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in treating inflammatory diseases .
  • Antioxidant Effects :
    • The compound demonstrates antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various cell lines. This property is crucial for protecting cells from oxidative damage, which is linked to numerous chronic diseases .
  • Anticancer Potential :
    • Studies have shown that this compound induces apoptosis in cancer cell lines through the activation of intrinsic and extrinsic apoptotic pathways. Specific research on HeLa cells revealed that treatment with the compound led to increased caspase activity and DNA fragmentation, indicating its potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis

Case Studies

  • In Vitro Studies :
    • In a study evaluating the effect of this compound on human cancer cell lines, it was found to significantly reduce cell viability at concentrations above 25 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to cellular stress and apoptosis .
  • Animal Models :
    • An experimental model using mice with induced inflammation showed that administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups. This suggests its potential efficacy in treating conditions like arthritis .

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